molecular formula C21H22FN3OS B2755027 N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-58-1

N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

Cat. No.: B2755027
CAS No.: 893787-58-1
M. Wt: 383.49
InChI Key: DAFXGLNGGVNLOO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a spirocyclic quinazoline derivative characterized by a cyclohexane ring fused to a quinazoline core via a spiro junction. The molecule features a sulfanyl acetamide side chain attached to the quinazoline nitrogen, with a 3-fluorophenyl group as the terminal substituent.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS/c22-15-7-6-8-16(13-15)23-19(26)14-27-20-17-9-2-3-10-18(17)24-21(25-20)11-4-1-5-12-21/h2-3,6-10,13,24H,1,4-5,11-12,14H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFXGLNGGVNLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a quinazoline derivative and a cyclohexane precursor under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the spirocyclic intermediate.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with 3-fluoroaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the acetamide moiety, potentially yielding amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-(3-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure and functional groups may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer or infectious diseases, due to its ability to modulate specific biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may lend themselves to applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Research Implications and Gaps

Structural Optimization :

  • Cyclohexane-based spiro systems (as in the target compound) may offer a balance between rigidity and conformational flexibility for target binding.
  • Substitution at the 3-position of the phenyl ring (fluorine vs. methoxy) warrants further exploration to optimize electronic and steric effects.

Testing against COX-2, α-glucosidase, or bacterial strains is recommended.

Synthetic Accessibility :

  • details synthetic routes for spiroquinazoline-acetamides via S-alkylation of thiol intermediates, suggesting scalability for the target compound .

Biological Activity

N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique spirocyclic structure that may contribute to its interaction with various biological targets, particularly in the context of cancer therapy and neurological disorders.

Research indicates that compounds with similar structural motifs often interact with G-protein coupled receptors (GPCRs) and other enzyme systems. The presence of the spirocyclic structure may enhance binding affinity and selectivity towards specific biological targets.

Antitumor Activity

In studies evaluating antitumor properties, compounds similar to this compound have shown promising results against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit cell proliferation in human tumor cells such as HepG2 and NCI-H661. These studies typically utilize assays like MTT or SRB to quantify cell viability post-treatment.

CompoundCell Line TestedIC50 (µM)
Compound AHepG215.0
Compound BNCI-H66120.5
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial activity of related compounds has also been investigated. For example, certain thiadiazole derivatives demonstrated significant inhibitory effects against pathogens like Staphylococcus aureus and Candida albicans. Although specific data on this compound is limited, its structural similarities suggest potential activity against similar microbial strains.

Case Studies

Case Study 1: Antitumor Efficacy
A recent study focused on the synthesis of spirocyclic compounds for cancer treatment revealed that modifications to the quinazoline scaffold significantly enhanced their cytotoxic effects on cancer cells. The study reported that analogs with electron-withdrawing groups exhibited lower IC50 values, indicating increased potency.

Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective properties of spirocyclic compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.

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